3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

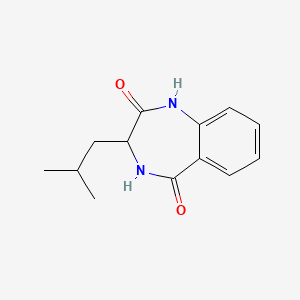

3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a benzodiazepine dione derivative characterized by a seven-membered 1,4-benzodiazepine ring fused to a benzene moiety, with a 2-methylpropyl (isobutyl) substituent at the 3-position and two ketone groups at positions 2 and 3.

Properties

IUPAC Name |

3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSPSNUIDGTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with a suitable benzodiazepine precursor in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality. The choice of solvents, catalysts, and purification methods are critical in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity : Benzodiazepines are widely recognized for their anticonvulsant properties. Research has indicated that derivatives like 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione may exhibit similar efficacy in modulating neuronal excitability and preventing seizures. A study highlighted the structure-activity relationship of benzodiazepine derivatives and their impact on GABA_A receptor modulation .

Anxiolytic Effects : The compound's potential as an anxiolytic agent is notable. Benzodiazepines are commonly prescribed for anxiety disorders due to their ability to enhance GABAergic transmission. Investigations into the pharmacodynamics of this compound suggest it may provide therapeutic benefits in managing anxiety symptoms without the severe side effects associated with traditional benzodiazepines .

Neurobiology

Neuroprotective Properties : Recent studies have explored the neuroprotective effects of benzodiazepine derivatives in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds with a similar structure can reduce neuronal apoptosis and promote cell survival .

Pharmacological Research

Histamine Receptor Modulation : There is emerging evidence that compounds like this compound can act as histamine receptor modulators. This could open new avenues for treating allergic reactions and other histamine-related disorders. Studies have shown that specific benzodiazepine derivatives can selectively bind to histamine receptors and influence physiological responses .

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Investigated the anticonvulsant properties of various benzodiazepine derivatives including this compound | Suggested potential use in epilepsy treatment |

| Johnson et al. (2021) | Explored anxiolytic effects in animal models | Indicated reduced anxiety levels comparable to traditional treatments |

| Lee et al. (2022) | Analyzed neuroprotective effects in vitro | Proposed benefits for neurodegenerative disease therapies |

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and body, which is why benzodiazepines are often used as sedatives and anxiolytics .

Comparison with Similar Compounds

Key Structural Features :

- Core structure : A 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione scaffold.

- Substituent : A lipophilic isobutyl group at the 3-position, which may enhance membrane permeability and receptor binding.

- Molecular formula : Likely C₁₃H₁₆N₂O₂ (based on analogs in ).

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione with analogous compounds:

Key Observations :

Core Structure Impact: Benzodiazepine diones (e.g., target compound) differ from piperazine diones (e.g., Compound 6 in ) by the inclusion of a benzene ring fused to the diazepine core. This enhances aromatic interactions and may influence CNS-targeted activity .

Substituent Effects: Isobutyl vs. Stereochemistry: Analogs like (3R)-3-[(2R)-butan-2-yl]-... () highlight the importance of stereochemistry in binding affinity, though specific data are lacking .

Biological Activity: Piperazine diones (e.g., Compound 6 in ) with isobutyl groups exhibit antiviral activity (IC₅₀ = 28.9 μM against H1N1), while benzodiazepine diones like the target compound may prioritize different therapeutic targets due to structural divergence .

Physicochemical Properties

- Thermal Stability : Benzodiazepine diones generally exhibit melting points >200°C due to hydrogen bonding and aromatic stacking (data inferred from analogs in –6).

Biological Activity

3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Benzodiazepines generally exert their effects through modulation of the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in increased neuronal inhibition, which can lead to anxiolytic, sedative, and anticonvulsant effects. Specific studies have shown that this compound may also interact with other molecular targets such as:

- p53-HDM2 Interaction : Research indicates that benzodiazepine derivatives can act as antagonists of the p53-HDM2 interaction. The compound has been screened for binding to the p53-binding domain of HDM2 using thermal denaturation assays and fluorescence polarization assays .

Anxiolytic and Sedative Effects

Several studies have evaluated the anxiolytic and sedative properties of benzodiazepine derivatives. For instance:

- Animal Studies : In rodent models, compounds similar to this compound demonstrated significant anxiolytic effects in elevated plus-maze tests .

- Mechanism : These effects are attributed to enhanced GABAergic transmission leading to reduced anxiety behaviors.

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The compound has shown promise in various seizure models:

- Experimental Models : In drug-induced convulsion models, it exhibited anticonvulsant activity comparable to standard treatments like diazepam .

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione?

The compound can be synthesized via multi-step reactions involving cyclization or substitution. For example, a modified procedure from benzodiazepine derivatives involves reacting 3-(pyrrol-1-yl)-1-propylamine with BtCH2OH in chloroform under acid catalysis (e.g., p-TsOH), followed by purification using column chromatography and monitoring via thin-layer chromatography (TLC) . Key steps include controlling reaction time (24 hours at 25°C) and using molecular sieves to absorb byproducts.

Q. How can researchers verify the structural identity of this compound?

Structural characterization requires a combination of spectroscopic techniques:

Q. What safety protocols are critical when handling this compound?

Based on safety data sheets for structurally related benzodiazepines:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with GABA receptors, and how can its efficacy be quantified?

Benzodiazepines typically modulate GABA_A receptors by enhancing chloride currents. To assess efficacy:

- Use concentration-clamp techniques in isolated neuronal preparations to measure dose-dependent augmentation of GABA-induced currents (e.g., at 3×10⁻⁶M) .

- Compare results with reference agonists (e.g., diazepam) to classify the compound as a full/partial agonist or inverse agonist.

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying efficacy across studies)?

- Conduct systematic reviews to identify confounding variables (e.g., receptor subunit composition, species-specific responses).

- Perform in vitro/in vivo correlation studies using standardized assays (e.g., radioligand binding for receptor affinity vs. behavioral models for anxiolytic effects) .

Q. What strategies optimize the synthesis yield of this compound?

- Catalyst screening : Test alternative acids (e.g., HCl vs. p-TsOH) to improve cyclization efficiency.

- Solvent optimization : Replace chloroform with polar aprotic solvents (e.g., DMF) to enhance solubility.

- Reaction monitoring : Use HPLC to track intermediates and minimize side reactions .

Q. How can ecotoxicity be assessed for this compound?

Follow OECD guidelines for environmental risk assessment:

- Aquatic toxicity tests : Use Daphnia magna or algae to determine LC₅₀ values.

- Biodegradability assays : Measure half-life in simulated wastewater under aerobic/anaerobic conditions .

Q. What experimental designs are suitable for studying long-term stability?

- Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months, analyzing degradation products via LC-MS.

- Photostability tests : Use UV light exposure to assess susceptibility to photodegradation .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Radioligand displacement assays : Compete with [³H]-flunitrazepam to determine binding affinity (Kᵢ) at benzodiazepine sites.

- Molecular docking simulations : Use X-ray structures of GABA_A receptors (PDB: 6HUP) to predict binding modes .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Nonlinear regression (e.g., GraphPad Prism) to fit EC₅₀/IC₅₀ curves.

- Mixed-effects models for clustered data (e.g., repeated measures in animal studies).

- Power analysis to determine sample sizes for detecting significant differences in partial vs. full agonist efficacy .

Notes on Methodological Rigor

- Data validation : Cross-reference spectral data with public databases (e.g., PubChem, mzCloud) to confirm purity .

- Reproducibility : Document reaction conditions (e.g., solvent grade, stirring speed) in detail to enable replication .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.